molecular formula C11H21NO3 B3104146 tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate CAS No. 146257-05-8

tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B3104146
CAS No.: 146257-05-8
M. Wt: 215.29 g/mol
InChI Key: UQKCRLKIAGDYAD-UHFFFAOYSA-N
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Description

tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate (CAS# 146257-05-8) is a protected pyrrolidine derivative of significant value in medicinal chemistry and pharmaceutical research. Its molecular formula is C11H21NO3 and it has a molecular weight of 215.29 . The compound serves as a versatile synthetic intermediate and key building block for the construction of more complex, biologically active molecules. This compound is part of the important class of pyrrolidine-based scaffolds, which are widely utilized in drug discovery efforts. Research into constrained pyrrolidine analogs has shown promise in the development of novel anticancer agents. Such compounds can kill cancer cells by interfering with nutrient transport systems, effectively "starving" the cells, and have been shown to downregulate specific nutrient transporter-associated proteins like CD98 . Furthermore, substituted pyrrolidine cores are integral in modern drug design campaigns targeting central nervous system (CNS) disorders. They are frequently employed to improve the drug-like properties of potential therapeutics, particularly in optimizing affinity and selectivity for targets such as the dopamine D3 receptor and the mu opioid receptor (MOR) . The structure of this compound, featuring a methoxymethyl side chain and a Boc-protected amine, makes it a valuable and flexible precursor for further chemical modification in the synthesis of potential pharmacotherapeutic agents. This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

tert-butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)12-6-5-9(7-12)8-14-4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKCRLKIAGDYAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and methoxymethyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications for pharmaceutical and chemical applications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amine derivatives .

Scientific Research Applications

tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of enzymes or receptors involved in various biological processes. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Type and Position

tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
  • Substituent : 3-hydroxymethyl (vs. methoxymethyl in the target compound).
  • Molecular Weight : 201.26 g/mol (vs. 215.29 g/mol for the target compound) .
tert-Butyl 3-phenylpyrrolidine-1-carboxylate
  • Substituent : 3-phenyl (aromatic vs. methoxymethyl).
  • Key Differences : The phenyl group introduces π-π stacking interactions and greater steric bulk, which may enhance binding to aromatic protein pockets but reduce synthetic yields due to steric hindrance .
tert-Butyl (2R,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate
  • Substituent : Methoxymethyl at position 2 and hydroxy at position 4 (vs. methoxymethyl at position 3).
  • Key Differences : The altered substitution pattern affects conformational flexibility and chiral center interactions, influencing receptor binding selectivity .

Physicochemical Properties

Lipophilicity and Solubility
  • Methoxymethyl vs. Hydroxymethyl : The methoxymethyl group increases logP (lipophilicity) by ~0.5–1.0 units compared to hydroxymethyl, enhancing blood-brain barrier penetration but reducing aqueous solubility .
  • Aromatic vs. Aliphatic Substituents : Phenyl-substituted analogs (e.g., 3-phenylpyrrolidine) exhibit higher melting points and crystallinity due to π-π stacking, whereas methoxymethyl derivatives are typically oils or low-melting solids .
NMR Spectral Data
  • Methoxymethyl Group : Protons appear as a singlet (~δ 3.3–3.4 ppm for OCH3) and a multiplet (~δ 3.5–3.7 ppm for CH2O) in ¹H NMR, distinct from hydroxymethyl (δ 1.5–2.0 ppm for OH, broad) .
  • Boc Group : Characteristic tert-butyl signals at δ 1.4 ppm (9H, s) and carbonyl at ~δ 155–160 ppm in ¹³C NMR across all analogs .

Biological Activity

tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrrolidine ring, a tert-butyl group, and a methoxymethyl substituent. This configuration contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. It can act as either an inhibitor or activator , depending on the specific molecular context. The mechanisms include:

  • Enzyme Inhibition : The compound can bind to active sites on enzymes, altering their activity.
  • Protein-Ligand Interactions : It may modulate the binding affinity of ligands to their respective proteins, impacting signal transduction pathways.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various strains, including multidrug-resistant bacteria.
  • Enzyme Modulation : It has been employed in studies focused on enzyme mechanisms, particularly those related to metabolic pathways.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones for certain bacterial strains, suggesting its potential as an antibacterial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus<0.5 μg/mL
Escherichia coli1 μg/mL
Klebsiella pneumoniae2 μg/mL

Study 2: Enzyme Interaction

In another study, the compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. It showed competitive inhibition characteristics with an IC50 value in the low micromolar range.

EnzymeIC50 (μM)Type of Inhibition
Cyclic nucleotide phosphodiesterase2.5 μMCompetitive
Dipeptidyl peptidase IV5.0 μMNon-competitive

Applications in Research

The compound's ability to modulate enzyme activity makes it valuable in various research applications:

  • Drug Development : Investigated as a lead compound for developing new antibiotics and enzyme inhibitors.
  • Biochemical Studies : Utilized in studies examining enzyme mechanisms and protein interactions.

Q & A

Q. What are the common synthetic routes for tert-butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate?

The compound is synthesized via multi-step routes involving pyrrolidine ring functionalization. Key steps include:

  • Nucleophilic substitution : Reacting pyrrolidine derivatives with tert-butyl chloroformate under basic conditions (e.g., NaH in THF at 0°C) to introduce the tert-butyl ester .
  • Methoxymethylation : Using methoxymethyl halides or sulfonates in the presence of a base (e.g., DBU) to install the methoxymethyl group at the pyrrolidine C3 position .
  • Protection/deprotection strategies : Temporary protection of reactive groups (e.g., amines) with Boc groups to ensure regioselectivity .

Q. How is the compound purified post-synthesis?

Purification methods include:

  • Column chromatography : Silica gel with gradients of ethyl acetate/hexane for isolating intermediates .
  • Crystallization : Using solvents like dichloromethane/hexane to obtain high-purity crystals .
  • Distillation : For volatile by-products, particularly in large-scale syntheses .

Q. What spectroscopic techniques are used for structural characterization?

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., methoxymethyl CH3_3O signal at ~3.3 ppm) .
  • Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns .
  • IR spectroscopy : Identification of carbonyl (C=O, ~1700 cm1^{-1}) and ether (C-O-C, ~1100 cm1^{-1}) groups .

Advanced Research Questions

Q. How can cross-coupling reactions involving this compound be optimized for higher yields?

  • Catalyst selection : Pd(PPh3_3)4_4 or Pd(dba)2_2 for Suzuki-Miyaura couplings with aryl halides, using Cs2_2CO3_3 as a base in dioxane at 80–100°C .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SN2 reactions .
  • Additives : Molecular sieves or TBAB (tetrabutylammonium bromide) to stabilize reactive intermediates .

Q. How do structural modifications (e.g., substituent changes) impact biological activity?

  • Fluorophenyl vs. methoxymethyl groups : Fluorophenyl derivatives (e.g., ) show enhanced receptor binding due to hydrophobic and electronic effects, whereas methoxymethyl groups improve solubility .
  • Stereochemistry : (R)-configured pyrrolidines () exhibit higher enzyme inhibition due to better fit in chiral active sites .
  • Trifluoromethyl groups : Increase metabolic stability in drug candidates by resisting oxidative degradation .

Q. How to resolve contradictions in reported reaction yields or biological data?

  • Parameter standardization : Systematically vary temperature, solvent, and catalyst loading to identify optimal conditions .
  • Control experiments : Test for moisture sensitivity (e.g., Boc group stability under acidic/basic conditions) .
  • Meta-analysis : Compare crystallographic data (e.g., X-ray structures) to confirm substituent orientation and reactivity .

Q. What strategies mitigate side reactions during functionalization of the pyrrolidine ring?

  • Protecting groups : Use Boc or Fmoc groups to block the pyrrolidine nitrogen during methoxymethylation .
  • Low-temperature conditions : Reduce elimination byproducts (e.g., alkenes) during alkylation steps .
  • Chelating agents : Add EDTA to sequester metal impurities that catalyze undesired oxidations .

Q. How to design derivatives for enhanced pharmacokinetic properties?

  • Bioisosteric replacement : Substitute methoxymethyl with pyridyloxy groups () to improve blood-brain barrier penetration .
  • Prodrug strategies : Convert the tert-butyl ester to a phosphate ester for increased aqueous solubility .
  • SAR studies : Correlate substituent electronic parameters (Hammett σ values) with in vitro activity to guide optimization .

Methodological Notes

  • Data validation : Cross-reference NMR shifts with computed spectra (e.g., PubChem data) to confirm assignments .
  • Reaction scaling : Transition from batch to flow chemistry () for improved reproducibility in multi-gram syntheses .
  • Contradiction analysis : Use multivariate statistical tools (e.g., PCA) to deconvolute factors affecting biological activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate
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tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate

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